molecular formula C4H3N3O4 B7761844 CID 551369

CID 551369

Cat. No.: B7761844
M. Wt: 157.08 g/mol
InChI Key: HKYHBMLIEAMWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Nitro-3-pyrazolecarboxylic acid typically involves the nitration of pyrazolecarboxylic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective nitration at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production methods for 5-Nitro-3-pyrazolecarboxylic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the nitrating agents and controlling the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-3-pyrazolecarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

    Oxidation: Specific reagents and conditions are less commonly reported.

Major Products Formed:

    Reduction: 5-Amino-3-pyrazolecarboxylic acid.

    Substitution: Esters of 5-Nitro-3-pyrazolecarboxylic acid.

Scientific Research Applications

5-Nitro-3-pyrazolecarboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitro-3-pyrazolecarboxylic acid is not well-documented in the literature. its effects are likely related to its chemical structure, particularly the nitro and carboxylic acid groups, which can participate in various biochemical interactions and reactions.

Comparison with Similar Compounds

  • 3-Nitro-1H-pyrazole-5-carboxylic acid
  • 5-Nitro-1H-pyrazole-3-carboxylic acid

Comparison: Compared to similar compounds, it may offer distinct advantages in synthesizing specific pyrazole derivatives and oligomers .

Properties

InChI

InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYHBMLIEAMWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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